1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol
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Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with thioamide derivatives under controlled conditions. One common method involves the cyclization of cyclopropylamine with 2-bromoacetaldehyde thiosemicarbazone, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
Oxidation: Formation of cyclopropylthiazole ketones or aldehydes.
Reduction: Formation of cyclopropylthiazole alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol
- 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one
Uniqueness
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H11NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChI Key |
BALRIMIFBQQXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)C2CC2)O |
Origin of Product |
United States |
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